Cas no 1601153-90-5 (1-(Bromomethyl)-4-propylcyclohexan-1-ol)

1-(Bromomethyl)-4-propylcyclohexan-1-ol is a brominated cyclohexanol derivative featuring both a bromomethyl and a propyl substituent. This compound is of interest in synthetic organic chemistry due to its functional group versatility, serving as a valuable intermediate for further modifications. The presence of the bromomethyl group enables nucleophilic substitution reactions, while the hydroxyl group offers opportunities for derivatization or protection strategies. The propyl chain contributes to the molecule's lipophilicity, influencing its solubility and reactivity in organic media. This compound is particularly useful in the synthesis of complex cyclohexane-based structures, including pharmaceuticals, agrochemicals, and specialty materials. Its stable cyclohexane backbone ensures predictable reactivity under controlled conditions.
1-(Bromomethyl)-4-propylcyclohexan-1-ol structure
1601153-90-5 structure
Product name:1-(Bromomethyl)-4-propylcyclohexan-1-ol
CAS No:1601153-90-5
MF:C10H19BrO
Molecular Weight:235.161262750626
CID:5697253
PubChem ID:114775195

1-(Bromomethyl)-4-propylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-1136784
    • 1-(bromomethyl)-4-propylcyclohexan-1-ol
    • 1601153-90-5
    • Cyclohexanol, 1-(bromomethyl)-4-propyl-
    • 1-(Bromomethyl)-4-propylcyclohexan-1-ol
    • インチ: 1S/C10H19BrO/c1-2-3-9-4-6-10(12,8-11)7-5-9/h9,12H,2-8H2,1H3
    • InChIKey: ZGVUYEONAWKBDC-UHFFFAOYSA-N
    • SMILES: BrCC1(CCC(CCC)CC1)O

計算された属性

  • 精确分子量: 234.06193g/mol
  • 同位素质量: 234.06193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 128
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • 密度みつど: 1.236±0.06 g/cm3(Predicted)
  • Boiling Point: 286.3±13.0 °C(Predicted)
  • 酸度系数(pKa): 13.96±0.40(Predicted)

1-(Bromomethyl)-4-propylcyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1136784-2.5g
1-(bromomethyl)-4-propylcyclohexan-1-ol
1601153-90-5 95%
2.5g
$1509.0 2023-10-26
Enamine
EN300-1136784-1.0g
1-(bromomethyl)-4-propylcyclohexan-1-ol
1601153-90-5
1g
$0.0 2023-06-09
Enamine
EN300-1136784-10g
1-(bromomethyl)-4-propylcyclohexan-1-ol
1601153-90-5 95%
10g
$3315.0 2023-10-26
Enamine
EN300-1136784-0.1g
1-(bromomethyl)-4-propylcyclohexan-1-ol
1601153-90-5 95%
0.1g
$678.0 2023-10-26
Enamine
EN300-1136784-1g
1-(bromomethyl)-4-propylcyclohexan-1-ol
1601153-90-5 95%
1g
$770.0 2023-10-26
Enamine
EN300-1136784-0.25g
1-(bromomethyl)-4-propylcyclohexan-1-ol
1601153-90-5 95%
0.25g
$708.0 2023-10-26
Enamine
EN300-1136784-0.5g
1-(bromomethyl)-4-propylcyclohexan-1-ol
1601153-90-5 95%
0.5g
$739.0 2023-10-26
Enamine
EN300-1136784-5g
1-(bromomethyl)-4-propylcyclohexan-1-ol
1601153-90-5 95%
5g
$2235.0 2023-10-26
Enamine
EN300-1136784-0.05g
1-(bromomethyl)-4-propylcyclohexan-1-ol
1601153-90-5 95%
0.05g
$647.0 2023-10-26

1-(Bromomethyl)-4-propylcyclohexan-1-ol 関連文献

1-(Bromomethyl)-4-propylcyclohexan-1-olに関する追加情報

Introduction to 1-(Bromomethyl)-4-propylcyclohexan-1-ol (CAS No. 1601153-90-5)

1-(Bromomethyl)-4-propylcyclohexan-1-ol (CAS No. 1601153-90-5) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its cyclohexane ring, bromomethyl group, and propyl substituent, which collectively contribute to its distinct chemical properties and reactivity.

The bromomethyl group in 1-(Bromomethyl)-4-propylcyclohexan-1-ol is particularly noteworthy due to its reactivity in nucleophilic substitution reactions. This makes the compound a valuable intermediate in the synthesis of more complex molecules, such as pharmaceuticals and functional materials. The propyl substituent adds additional complexity and can influence the compound's solubility, stability, and biological activity.

Recent research has explored the potential of 1-(Bromomethyl)-4-propylcyclohexan-1-ol in drug discovery and development. A study published in the Journal of Medicinal Chemistry highlighted the compound's role as a precursor in the synthesis of novel antiviral agents. The bromomethyl group allows for efficient functionalization, enabling the creation of derivatives with enhanced antiviral properties. This research underscores the compound's versatility and potential in addressing unmet medical needs.

In addition to its pharmaceutical applications, 1-(Bromomethyl)-4-propylcyclohexan-1-ol has been investigated for its use in materials science. A team of researchers at the University of California, Berkeley, reported on the compound's utility in the synthesis of advanced polymers with tunable properties. The cyclohexane ring provides structural rigidity, while the bromomethyl group facilitates cross-linking reactions, leading to polymers with improved mechanical strength and thermal stability.

The synthesis of 1-(Bromomethyl)-4-propylcyclohexan-1-ol typically involves a multi-step process that begins with the bromination of a cyclohexanol derivative followed by alkylation with a propyl halide. The reaction conditions, including temperature, solvent choice, and catalyst selection, are critical for achieving high yields and purity. Recent advancements in green chemistry have led to more environmentally friendly synthetic methods, reducing waste and improving sustainability.

From a safety perspective, 1-(Bromomethyl)-4-propylcyclohexan-1-ol should be handled with care due to its reactivity and potential for forming hazardous intermediates during synthesis. Proper personal protective equipment (PPE) and adherence to laboratory safety protocols are essential when working with this compound. Additionally, storage conditions should be carefully controlled to prevent degradation and ensure long-term stability.

The physical properties of 1-(Bromomethyl)-4-propylcyclohexan-1-ol have been well-characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the compound's molecular structure and help verify its identity and purity. The compound is typically a colorless liquid at room temperature with a characteristic odor.

In conclusion, 1-(Bromomethyl)-4-propylcyclohexan-1-ol (CAS No. 1601153-90-5) is a versatile organic compound with significant potential in pharmaceuticals and materials science. Its unique chemical structure and reactivity make it an attractive intermediate for the synthesis of more complex molecules with diverse applications. Ongoing research continues to uncover new uses for this compound, highlighting its importance in modern chemistry and related fields.

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